molecular formula C7H8BrN B145978 4-Bromo-2-methylaniline CAS No. 583-75-5

4-Bromo-2-methylaniline

Cat. No. B145978
CAS RN: 583-75-5
M. Wt: 186.05 g/mol
InChI Key: PCHYYOCUCGCSBU-UHFFFAOYSA-N
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Description

4-Bromo-2-methylaniline is a chemical compound that is a derivative of aniline, where a bromine atom is substituted at the para-position and a methyl group at the ortho-position relative to the amino group. This compound is of interest in various chemical syntheses and reactions due to its functional groups.

Synthesis Analysis

The synthesis of 4-Bromo-2-methylaniline derivatives has been explored through various methods. One approach involves the Suzuki cross-coupling reaction, which allows for the incorporation of different functional groups into the 4-Bromo-2-methylaniline framework, yielding a series of analogs with potential non-linear optical properties . Another method reported is the selective monobromination of [14C]-aniline, leading to the production of ortho- and para-bromoanilines, which can be further processed into various brominated compounds .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methylaniline derivatives has been studied using techniques such as X-ray diffraction and density functional theory (DFT). These studies provide insights into the crystal structure, molecular geometry, and electronic properties of the compounds. For instance, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol has been characterized, revealing its monoclinic crystal system and intramolecular hydrogen bonding .

Chemical Reactions Analysis

4-Bromo-2-methylaniline participates in various chemical reactions due to its active functional groups. It has been used as a starting material in the synthesis of Schiff bases, which exhibit urease inhibitory activity and potential antioxidant properties . Additionally, it can undergo electrochemical oxidation, leading to the formation of brominated anilines and other oxidized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-methylaniline and its derivatives are influenced by the presence of the bromo and methyl groups. These substituents affect the compound's reactivity, electronic structure, and intermolecular interactions. For example, the isomorphous structures of 2-methyl-4-nitroanilinium bromide and iodide show how the presence of different halogens can influence hydrogen bonding patterns . The Schiff base derivatives of 4-Bromo-2-methylaniline have been analyzed for their urease inhibitory activity, indicating potential applications in medicine and agriculture .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Bromo-2-methylaniline is involved in the synthesis of various derivatives through Suzuki cross-coupling reactions. These derivatives exhibit diverse structural characteristics and non-linear optical properties, as explored in the study by Rizwan et al. (2021) (Rizwan et al., 2021).
  • Xu (2006) demonstrated the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene via a process involving the reduction to 5-bromo-2-methylaniline, followed by diazotization and Sandmeyer reaction (Xu, 2006).

Applications in Dye Synthesis

  • Xie et al. (2020) utilized 4-Bromo-3-methylanisole, derived from 4-Bromo-2-methylaniline, in the synthesis of black fluorane dye, a crucial component in thermal papers. They developed a continuous, homogeneous bromination technology in a microreaction system for this purpose (Xie et al., 2020).

Molecular Imprinting and Photoluminescence

  • Syu et al. (2010) synthesized a functional monomer with fluorescent effect, 4-Methylamino-N-allylnaphthalimide, starting from 4-bromo-1,8-naphthalic anhydride and allylamine, which reacted with methylamine. This monomer was used for molecular imprinting and specific uptake of creatinine (Syu et al., 2010).

Schiff Base Synthesis and Biological Activity

  • Schiff bases derived from 4-Bromo-2-methylaniline have been synthesized and characterized for their antimicrobial activity and potentiometric studies with metal ions, as shown by Upadhyay et al. (2020) (Upadhyay et al., 2020).

Electrochemical Studies

  • Kádár et al. (2001) investigated the electrochemical oxidation of 4-bromoaniline, a derivative of 4-Bromo-2-methylaniline, in acetonitrile solution. Their research contributed to understanding the oxidation process of bromoanilines (Kádár et al., 2001).

Advanced Spectroscopic Techniques

  • Demircioğlu et al. (2019) synthesized (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol and characterized it using advanced spectroscopic techniques. This research sheds light on the detailed structural analysis of similar compounds (Demircioğlu et al., 2019).

Tyrosine Kinase Inhibitors and Anticancer Research

  • Gangjee et al. (2010) synthesized a series of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines, evaluating them as inhibitors of receptor tyrosine kinases for potential use as anticancer agents (Gangjee et al., 2010).

Safety And Hazards

4-Bromo-2-methylaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-bromo-2-methylaniline
Source PubChem
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InChI

InChI=1S/C7H8BrN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHYYOCUCGCSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6060399
Record name Benzenamine, 4-bromo-2-methyl-
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Molecular Weight

186.05 g/mol
Source PubChem
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Product Name

4-Bromo-2-methylaniline

CAS RN

583-75-5
Record name 4-Bromo-2-methylaniline
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Record name Benzenamine, 4-bromo-2-methyl-
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Record name 4-Bromo-2-methylaniline
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Record name Benzenamine, 4-bromo-2-methyl-
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Record name 4-bromo-o-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
K Rizwan, N Rasool, MA Hashmi, S Noreen, M Zubair… - Molecules, 2021 - mdpi.com
… In the first step, 4-bromo-2-methylaniline (1) reacted with the 4-bromothiophene-2-… In Scheme 2 the 2, 4-bromo-2-methylaniline (1) reacted with 3-bromothiophene-2-carbaldehyde (2b) …
Number of citations: 3 www.mdpi.com
MB Smith, L Guo, S Okeyo, J Stenzel, J Yanella… - Organic …, 2002 - ACS Publications
… 2-Methylaniline (entry 3) reacted much like aniline, giving a 73% yield of 4-bromo-2-methylaniline. We were particularly interested in the reaction of 4-methylaniline (entry 2), in which …
Number of citations: 51 pubs.acs.org
M Yousif, LK Abdul Karem - Biochemical & Cellular Archives, 2021 - researchgate.net
… A solution of 2-hydroxy-5-methylbenzaldehyde (0.136g, 1mol) in 10 ml ethanol has been inserted into a mixture solution of 4-bromo-2-methylaniline in 5ml ethanol and three drops of …
Number of citations: 2 www.researchgate.net
HY Zhao, XY Yang, H Lei, M Xin… - Synthetic …, 2019 - Taylor & Francis
A simple and efficient bromination of aniline, aniline derivatives, and analogs have been developed. Forty three examples were given and the highest yield reached was 98%. Different …
Number of citations: 8 www.tandfonline.com
J Jensen, K Wärnmark - Synthesis, 2001 - thieme-connect.com
… An optimization of the Tröger’s base condensation was undertaken using 4-iodo-2-methylaniline and 4-bromo-2-methylaniline as the substrates because these would be of the highest …
Number of citations: 43 www.thieme-connect.com
JL Yao, X Zhang, HY Li, JQ Ye - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
… Formic acid (0.5 ml) was added to a stirred solution of 2,3-butanedione (0.103 g, 1.2 mmol) and 4-bromo-2-methylaniline (0.447 g, 2.4 mmol) in methanol (25 ml). The mixture was …
Number of citations: 8 scripts.iucr.org
Z Demircioğlu, ÇA Kaştaş, G Kaştaş… - Molecular Crystals and …, 2021 - Taylor & Francis
… Then, the solution of 0.27 g (1.47 mmol) of 4-bromo-2-methylaniline in ethanol was added. … Then, the solution of 0.27 g (1.47 mmol) of 4-bromo-2-methylaniline in ethanol was added. …
Number of citations: 5 www.tandfonline.com
NP Buu-Hoi, ND Xuong, VT Suu - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… 4-Bromo-3-chloroaniline and 4-bromo-2methylaniline were readily prepared from 3-chloroacetanilide / \ and 2-methylacetanilide by means of N-… 4-Bromo-2-methylaniline …
Number of citations: 15 pubs.rsc.org
D Scott, C Wilson, M Davidson - 2020 - researchdata.bath.ac.uk
… The dataset includes the videos recorded for hot-stage microscopy measurements of cocrystal systems: 4-bromo-2-methylaniline:3,5-dinitrobenzoic acid (4Br2MA:35DNBA) and 4-iodo-…
Number of citations: 0 researchdata.bath.ac.uk
E Mohammadinasab, M Rezaei - IAU Entomological Research …, 2019 - jer.arak.iau.ir
In recent decades, computational methods with regard to accurate validation parameters for the determination of the physical- chemistry properties of compounds have been considered …
Number of citations: 2 jer.arak.iau.ir

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